molecular formula C18H23N3O B213767 N-(2,4-dimethylphenyl)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide

N-(2,4-dimethylphenyl)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide

Cat. No. B213767
M. Wt: 297.4 g/mol
InChI Key: WNIUZTLCOAQDPF-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide, commonly known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DMAPA is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. DMAPA has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE).
Biochemical and Physiological Effects
DMAPA has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMAPA is its ease of synthesis and high purity. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of DMAPA is its low solubility in water, which can limit its application in aqueous environments.

Future Directions

There are several future directions for the study of DMAPA, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as energy storage and conversion, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of DMAPA derivatives with improved solubility and bioavailability could lead to the discovery of novel drug candidates for the treatment of various diseases.

Synthesis Methods

DMAPA can be synthesized through a simple and efficient method involving the reaction of 2,4-dimethylbenzaldehyde, ethyl acetoacetate, and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. This reaction yields DMAPA as a yellow solid with a purity of over 95%.

Scientific Research Applications

DMAPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMAPA has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In materials science, DMAPA has been used as a building block for the synthesis of various functional materials, such as fluorescent probes, molecular sensors, and organic semiconductors. In catalysis, DMAPA has been employed as a catalyst for various organic transformations, including Michael addition, aldol reaction, and Friedel-Crafts acylation.

properties

Product Name

N-(2,4-dimethylphenyl)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

(E)-N-(2,4-dimethylphenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C18H23N3O/c1-6-21-15(5)16(14(4)20-21)8-10-18(22)19-17-9-7-12(2)11-13(17)3/h7-11H,6H2,1-5H3,(H,19,22)/b10-8+

InChI Key

WNIUZTLCOAQDPF-CSKARUKUSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/C(=O)NC2=C(C=C(C=C2)C)C)C

SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)NC2=C(C=C(C=C2)C)C)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)NC2=C(C=C(C=C2)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.